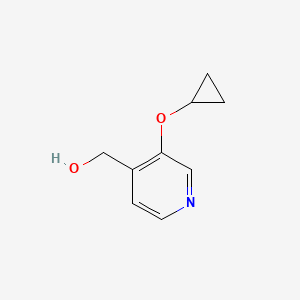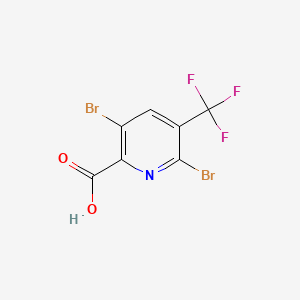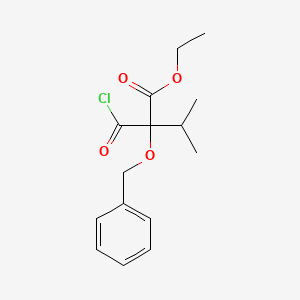![molecular formula C19H19BrN4 B13925403 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline](/img/structure/B13925403.png)
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 8th position and a 4-(4-methyl-piperazin-1-yl)-phenyl group at the 2nd position of the quinoxaline ring, making it a unique and valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic conditions.
Bromination: The bromination of the quinoxaline core at the 8th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.
Substitution with Piperazine Derivative: The final step involves the nucleophilic substitution of the bromine atom with a 4-(4-methyl-piperazin-1-yl)-phenyl group. This can be accomplished using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, in the presence of a base like potassium carbonate and a suitable solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, using suitable catalysts and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Palladium-catalyzed cross-coupling reactions using bases like potassium carbonate and solvents like toluene or DMF.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antibacterial drugs.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving quinoxaline derivatives.
Chemical Biology: The compound serves as a probe for investigating the interactions between small molecules and biological macromolecules.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Bromo-2-methyl-4-(piperazin-1-yl)quinoline
- 5-Bromo-2-(4-boc-piperazin-1-yl)pyrimidine
- 4-Bromo-2-(4-(methyl-d3)piperazin-1-yl)thiazole
Uniqueness
8-Bromo-2-[4-(4-methyl-piperazin-1-yl)-phenyl]-quinoxaline is unique due to its specific substitution pattern and the presence of both the quinoxaline core and the piperazine moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C19H19BrN4 |
|---|---|
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
8-bromo-2-[4-(4-methylpiperazin-1-yl)phenyl]quinoxaline |
InChI |
InChI=1S/C19H19BrN4/c1-23-9-11-24(12-10-23)15-7-5-14(6-8-15)18-13-21-17-4-2-3-16(20)19(17)22-18/h2-8,13H,9-12H2,1H3 |
Clave InChI |
PZCCJWKLHLSIGY-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=CC=C(C=C2)C3=CN=C4C=CC=C(C4=N3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


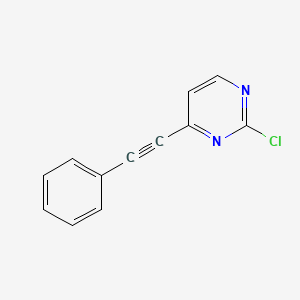

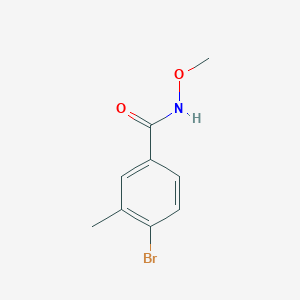
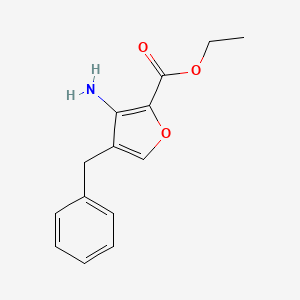
![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)


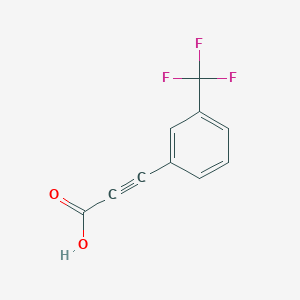
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
